molecular formula C11H18N2 B13117788 2-Isopropyl-5-isobutylpyrazine CAS No. 68290-70-0

2-Isopropyl-5-isobutylpyrazine

Cat. No.: B13117788
CAS No.: 68290-70-0
M. Wt: 178.27 g/mol
InChI Key: UHVOUUJPLVBJAV-UHFFFAOYSA-N
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Description

2-Isopropyl-5-isobutylpyrazine is a synthetic alkylpyrazine with the molecular formula C 11 H 18 N 2 and a molecular weight of 178.27 g/mol . Its CAS Registry Number is 68290-70-0 . This compound is a key intermediate in synthetic organic chemistry, particularly for preparing more complex heterocyclic compounds. Published research highlights its use in the synthesis of fungal metabolites and other pyrazine derivatives, such as deoxymutaaspergillic acid and 2-hydroxy-3-isobutyl-6-isopropylpyrazine 1-oxide . While direct studies on its sensory properties are limited, its structural similarity to other alkylpyrazines like 2-isobutyl-3-methoxypyrazine (IBMP) suggests potential utility in flavor and fragrance research . IBMP is a well-characterized potent odorant with a green, "bell pepper" aroma and an extremely low sensory threshold, making it a compound of significant interest in food science and environmental chemistry . Researchers investigating the structure-activity relationships of odorants or developing novel synthetic pathways for aroma compounds may find this compound a valuable building block. This product is intended for research purposes only and is not for diagnostic or therapeutic use or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68290-70-0

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-propan-2-ylpyrazine

InChI

InChI=1S/C11H18N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h6-9H,5H2,1-4H3

InChI Key

UHVOUUJPLVBJAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=N1)C(C)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of 2 Isopropyl 5 Isobutylpyrazine

Microbial Elucidation and Isolation of 2-Isopropyl-5-isobutylpyrazine

The production of complex alkylpyrazines is a known characteristic of several bacterial genera, including Paenibacillus, Bacillus, and Pseudomonas. tugraz.atoup.com These volatile organic compounds (VOCs) are byproducts of microbial metabolism, often linked to the metabolism of amino acids. nih.gov

Identification in Paenibacillus polymyxa Fermentation Broth

Detailed analytical studies of the fermentation broth of Paenibacillus polymyxa (formerly Bacillus polymyxa), a soil and rhizosphere bacterium, have revealed a complex mixture of volatile metabolites. nih.govnih.govresearchgate.net Research has successfully identified a total of 19 different pyrazine (B50134) metabolites produced by this bacterium. oup.comnih.gov Among this intricate blend, isomers with fragmentation patterns characteristic of isopropyl-isobutyl-substituted pyrazines were identified, including this compound. oup.com

The dominant pyrazine metabolite produced by P. polymyxa was identified as 2,5-diisopropylpyrazine (B1313309). nih.govoup.com The biosynthesis of these pyrazines was found to be correlated with bacterial growth and was significantly stimulated when the growth medium was supplemented with valine, an amino acid precursor. nih.govscispace.com The identification of this diverse array of pyrazines, including this compound, was achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). oup.comnih.gov

Pyrazine Metabolites Identified in Paenibacillus polymyxa
This compound
2-Isopropyl-6-isobutylpyrazine
2,5-Diisopropylpyrazine (dominant)
2,6-Diisopropylpyrazine (B13095411)
2-Isobutyl-5-sec-butylpyrazine
2,5-Diisobutylpyrazine
2,6-Diisobutylpyrazine
2-Isopropyl-5-sec-butylpyrazine
2-Isopropyl-6-sec-butylpyrazine
2-Isobutyl-3-methylpyrazine (B76351)
And 9 other related alkyl-substituted pyrazines

Data sourced from: Beck et al. (2003). oup.comnih.gov

Comparative Analysis with Other Pyrazine Metabolites in Microorganisms

While P. polymyxa produces a particularly complex mixture of isopropyl- and isobutyl-substituted pyrazines, other microorganisms are also well-known for their pyrazine production, though the specific profiles differ. oup.com This highlights the metabolic diversity among bacteria in synthesizing these volatile compounds.

Bacillus species: Strains of Bacillus subtilis, particularly those used in the fermentation of soybeans for products like natto, are known to produce simpler alkylpyrazines such as 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. oup.com

Pseudomonas species: Pseudomonas perolens and Pseudomonas taetrolens are noted for producing methoxy-substituted pyrazines, which are responsible for the characteristic potato-like odor in some food products. tugraz.atoup.com Compounds identified include 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-sec-butylpyrazine. oup.com

Aspergillus species: Fungi such as Aspergillus flavus are known to produce pyrazine derivatives like aspergillic acid through the condensation of amino acids such as leucine (B10760876) and isoleucine. oup.com

Serratia species: Bacteria of the genus Serratia are involved in the biosynthesis of pyrazines that function as trail pheromones for certain ant species. nih.govmdpi.com

Microorganism Prominent Pyrazine Metabolites Reference
Paenibacillus polymyxa2,5-Diisopropylpyrazine, this compound, and other branched alkylpyrazines oup.com
Bacillus subtilis2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine oup.com
Pseudomonas perolens2-Methoxy-3-isopropylpyrazine oup.com
Serratia marcescens2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine (B149181) nih.gov

Invertebrate Chemical Ecology and Semiochemical Roles of this compound

Semiochemicals are chemicals that convey signals between organisms, and pyrazines play a crucial role in this context, acting as pheromones (intraspecific communication) and allomones (interspecific communication benefiting the emitter). researchgate.netnih.gov

Role as a Semiochemical in Insect Behavior (e.g., Anopheles gambiae oviposition stimulation)

Volatile organic compounds produced by microbes are significant cues for insects in locating suitable habitats, food sources, and egg-laying sites. nih.gov Research has shown that a blend of bacterial volatiles, including several pyrazines, stimulates oviposition (egg-laying) in the African malaria mosquito, Anopheles gambiae. nih.govoup.com Specifically, a mixture containing compounds such as diisopropylpyrazine, isopropyl-sec-butylpyrazine, and isopropyl-isobutylpyrazine, released by bacteria, acts as an oviposition signal. nih.govmdpi.com These bacterial semiochemicals guide the gravid female mosquitoes to suitable aquatic habitats for their larvae, a critical step in the mosquito life cycle. nih.gov

Broader Context of Pyrazine Function as Pheromones and Allomones in Arthropods

The role of pyrazines as semiochemicals extends widely across the arthropod world. researchgate.net

Alarm and Trail Pheromones: In many ant species, alkylpyrazines are key components of their chemical communication systems, functioning as potent alarm pheromones or trail markers to guide nestmates. mdpi.commdpi.com For example, 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are used as trail pheromones by Atta sexdens ants. nih.gov

Defensive Allomones: Many aposematic (warningly colored) insects, such as ladybird beetles, utilize methoxypyrazines as defensive allomones. nih.gov The strong, unpleasant odor warns predators of the insect's unpalatability.

Aggregation Pheromones: In a fascinating example of evolutionary co-option, the same defensive pyrazines in ladybird beetles also function as aggregation pheromones. researchgate.netnih.gov For instance, 2-isobutyl-3-methoxypyrazine (B1223183) helps convergent ladybird beetles (Hippodamia convergens) form dense aggregations during their winter diapause. nih.gov

Sexual Deception: Some orchid species have evolved to produce pyrazines that mimic the sex pheromones of female wasps, thereby deceiving male wasps into pollinating the flowers. researchgate.netmdpi.com

Occurrence in Complex Biological Matrices (General Pyrazines Context)

Beyond their specific microbial and semiochemical roles, pyrazines are ubiquitous in various biological matrices, largely contributing to flavor and aroma. nih.govnih.gov

Thermally Processed Foods: The characteristic roasted, nutty, and toasted aromas of coffee, baked bread, and roasted meats are largely due to pyrazines formed during the Maillard reaction—a chemical reaction between amino acids and reducing sugars at high temperatures. researchgate.netacs.org

Raw Vegetables: Alkoxypyrazines are well-known secondary plant metabolites responsible for the distinct green and earthy aromas of many raw vegetables. researchgate.net For example, 2-isobutyl-3-methoxypyrazine is a key aroma compound in bell peppers, while 2-methoxy-3-isopropylpyrazine is characteristic of green peas. tugraz.atoup.com

Fermented Products: Microbial activity during fermentation contributes significantly to the pyrazine content of foods like cheese, wine, and fermented soybeans (natto). researchgate.netoup.com

Biosynthetic Pathways and Metabolic Engineering of 2 Isopropyl 5 Isobutylpyrazine

Precursor Metabolism and Amino Acid Linkages to Pyrazine (B50134) Formation

The building blocks for the alkyl side chains of 2-isopropyl-5-isobutylpyrazine are derived directly from the cellular pool of amino acids. The biosynthetic machinery of microorganisms utilizes specific amino acids to construct the isopropyl and isobutyl moieties, which are then incorporated into the pyrazine ring.

The formation of the isopropyl and isobutyl side chains of this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs). oup.comoup.comnih.gov Specifically, the amino acid valine serves as the precursor for the isopropyl group, while leucine (B10760876) provides the isobutyl group. researchgate.netnih.gov

Research on various microorganisms has substantiated this connection. For instance, studies on the bacterium Paenibacillus polymyxa, a known producer of a complex mixture of alkylpyrazines including this compound, have shown that supplementing the growth medium with valine significantly stimulates the production of pyrazines. researchgate.netnih.govjst.go.jp This indicates a direct metabolic flux from valine to the pyrazine products. Similarly, the presence of the isobutyl group points to the incorporation of leucine. The initial step in the catabolism of these amino acids involves transamination to their respective α-keto acids, which can then be channeled into various metabolic pathways, including pyrazine biosynthesis. oup.com

The involvement of BCAAs is a common theme in the biosynthesis of many branched alkyl-substituted pyrazines. researchgate.net For example, in myxobacteria, feeding experiments with isotopically labeled valine ([²H₈]valine) resulted in its smooth incorporation into both 2,5- and 2,6-diisopropylpyrazine (B13095411), unequivocally establishing the amino acid pool as the origin of the alkyl side chains. researchgate.net Although not explicitly demonstrated for this compound in the same manner, the structural correlation strongly implies a similar mechanism where both valine and leucine are the primary precursors.

Table 1: Branched-Chain Amino Acid Precursors for Alkyl Groups in Pyrazine Biosynthesis

Amino Acid Corresponding Alkyl Group Example Pyrazine
Valine Isopropyl This compound, 2,5-Diisopropylpyrazine (B1313309)
Leucine Isobutyl This compound, 2,5-Diisobutylpyrazine

While branched-chain amino acids provide the characteristic side chains, the construction of the core pyrazine ring itself requires nitrogen atoms and a carbon backbone, for which other amino acids, notably glycine (B1666218) , can play a crucial role. researchgate.netnih.gov The pyrazine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

In several proposed biosynthetic pathways, the nitrogen atoms of the pyrazine ring are derived from the amino groups of the precursor amino acids. researchgate.net For example, in the condensation of two amino acid-derived molecules, the amino groups become the nitrogen heteroatoms of the resulting dihydropyrazine (B8608421) intermediate.

Glycine, being the simplest amino acid, is often implicated in the formation of the pyrazine backbone, particularly in pathways involving condensation with dicarbonyl compounds. researchgate.netnih.gov Some studies on other pyrazines have used isotope labeling to demonstrate that the C-2 atoms of glycine can be incorporated into the pyrazine ring system. While the direct incorporation of glycine into the ring of this compound has not been definitively proven through labeling studies, its potential involvement as a source of the C-N-C fragment in condensation reactions remains a key aspect of proposed biosynthetic models.

Proposed Biogenetic Routes to Alkylpyrazines Relevant to this compound

The precise enzymatic steps leading to this compound are not fully elucidated, but several general pathways for alkylpyrazine formation have been proposed based on studies of various microorganisms and model systems. Two prominent routes are the amino acid amidation pathway and the cyclic dipeptide formation pathway.

One of the leading hypotheses for the formation of asymmetrically substituted pyrazines like this compound is the amino acid amidation pathway. researchgate.netnih.gov This pathway involves the condensation of an amidated amino acid with an α,β-dicarbonyl compound. researchgate.net

The proposed steps are as follows:

An amino acid (e.g., valine or leucine) is first amidated to form an amino acid amide.

Separately, an α,β-dicarbonyl compound, such as glyoxal (B1671930), is formed through other metabolic processes.

The amino acid amide then condenses with the α,β-dicarbonyl compound. This reaction sequence allows for the formation of various substituted pyrazines, depending on the specific amino acid amide and dicarbonyl compound that react.

This pathway is particularly relevant because it can explain the formation of both 2,5- and 2,6-dialkyl-substituted pyrazines, a feature observed in organisms like P. polymyxa that produce this compound alongside its isomers. researchgate.netnih.gov

An alternative proposed route involves the initial condensation of two amino acids to form a cyclic dipeptide, also known as a diketopiperazine. researchgate.netnih.gov For the synthesis of this compound, this would hypothetically involve the condensation of valine and leucine to form cyclo(valyl-leucyl). Subsequent enzymatic modifications, such as reduction and dehydration, would then convert this cyclic dipeptide into the final pyrazine product.

However, experimental evidence from studies on the biosynthesis of branched dialkylpyrazines in myxobacteria contradicts this pathway. researchgate.net Feeding experiments with labeled cyclic dipeptide precursors (valine anhydride) did not result in the expected incorporation into 2,5-diisopropylpyrazine. researchgate.net This suggests that, at least for these types of pyrazines, the cyclic dipeptide is not a direct intermediate. Instead, these studies support a pathway involving the dimerization of amino acid-derived aldehydes. researchgate.net

Table 2: Comparison of Proposed Biosynthetic Pathways for Alkylpyrazines

Pathway Key Intermediates Ability to Form Asymmetric Pyrazines Supporting Evidence Contradictory Evidence
Amino Acid Amidation Amino acid amides, α,β-dicarbonyls Yes Explains formation of 2,5- and 2,6-isomers in P. polymyxa. researchgate.netnih.gov Direct enzymatic evidence is limited.

| Cyclic Dipeptide Formation | Cyclic dipeptides (Diketopiperazines) | Yes | Proposed for some pyrazine-like metabolites. researchgate.netnih.gov | Isotope labeling studies in myxobacteria show cyclic dipeptides are not direct precursors for branched dialkylpyrazines. researchgate.net |

The regiochemistry of the final pyrazine product, i.e., whether a 2,5- or a 2,6-disubstituted isomer is formed, provides clues about the underlying biosynthetic mechanism.

The cyclic dipeptide pathway , if active, would inherently lead to the formation of 2,5-disubstituted pyrazines . This is because the initial condensation of two α-amino acids forms a diketopiperazine where the side chains are positioned at what will become the 2 and 5 positions of the pyrazine ring.

In contrast, the amino acid amidation pathway is more flexible and can account for the formation of both 2,5- and 2,6-isomers . researchgate.netnih.gov The final substitution pattern would depend on the specific condensation reaction between the amino acid amide and the α,β-dicarbonyl compound. The presence of both 2,5- and 2,6-diisopropylpyrazine and 2,5- and 2,6-diisobutylpyrazine in P. polymyxa strongly suggests that a mechanism capable of producing both isomers, such as the amidation pathway, is active in this bacterium. researchgate.netnih.gov

Similarly, the pathway proposed from studies in myxobacteria, involving the dimerization of amino acid-derived aldehydes, can also explain the formation of both regioisomers. The formation of the 2,6-isomer is proposed to occur through an isomerization step during the initial condensation of the two aldehyde molecules. researchgate.net

Enzymatic Transformations and Genetic Regulation in Pyrazine Biosynthesis

The formation of the pyrazine ring and its subsequent alkylation are governed by specific enzymatic reactions and are subject to genetic control.

Identification and Characterization of Enzymes Involved (e.g., O-Methyltransferases for methoxypyrazines)

The biosynthesis of alkyl-substituted pyrazines, including this compound, is thought to occur via multiple pathways. One proposed pathway involves the condensation of two amino acids to form a cyclic dipeptide, which is then converted into a 2,5-dialkyl-substituted pyrazine. oup.com For instance, the condensation of valine and leucine could be a potential route. Another significant pathway suggests the condensation of an α,β-dicarbonyl compound with an amidated amino acid, a mechanism that can lead to the formation of both 2,5- and 2,6-alkyl-substituted pyrazines. oup.comoup.com The presence of both isomers, such as 2,5- and 2,6-diisopropylpyrazine, in cultures of Paenibacillus polymyxa supports the activity of this latter pathway. oup.com

In the context of methoxypyrazines, a class of compounds structurally related to alkylpyrazines, the final step in their biosynthesis is presumed to be the O-methylation of a 2-hydroxy-3-alkylpyrazine precursor. nih.govtandfonline.com This reaction is catalyzed by S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferases (OMTs). nih.govtandfonline.com Studies in wine grapes have identified specific OMTs, such as VvOMT3, that are highly efficient in methylating 2-hydroxy-3-isobutylpyrazine to produce the corresponding methoxypyrazine. nih.govresearchgate.net While not directly forming this compound, the characterization of these OMTs provides a model for understanding the enzymatic machinery involved in modifying the pyrazine ring. nih.govtandfonline.commdpi.com The activity of these enzymes is often low in crude extracts but is closely linked to the accumulation of methoxypyrazines. nih.govtandfonline.com

Microbial Bioproduction and Fermentation Technologies for Pyrazine Metabolites

The production of pyrazines through microbial fermentation offers a "natural" alternative to chemical synthesis. nih.gov Optimizing fermentation conditions and understanding the metabolic capabilities of different microorganisms are key to enhancing yields.

Optimization of Fermentation Conditions for Enhanced Yields

The yield of pyrazine metabolites during fermentation is significantly influenced by various parameters. Studies on recombinant Bacillus licheniformis producing 2,3,5-trimethylpyrazine (B81540) demonstrated that factors such as substrate ratio, inducer concentration, and fermentation time have a substantial impact on the final yield. mdpi.comresearchgate.net For instance, optimizing these conditions through response surface methodology led to a significant increase in production. mdpi.comresearchgate.net In the case of Paenibacillus polymyxa, the biosynthesis of its dominant pyrazine metabolite, 2,5-diisopropylpyrazine, was found to be correlated with growth, with production occurring over a 52-hour cultivation period in tryptone soya broth at 30°C. oup.com Similarly, for the fungus Aspergillus oryzae, key factors affecting the production of the pigment indigoidine, a non-ribosomal peptide, included initial pH, temperature, and specific nutrient concentrations. nih.gov These findings underscore the importance of fine-tuning fermentation parameters to maximize the production of specific pyrazine compounds like this compound.

Substrate Supplementation Studies (e.g., Valine effect on P. polymyxa production)

The availability of precursor amino acids is a critical factor in the biosynthesis of alkylpyrazines. Research has shown that supplementing the growth medium of Paenibacillus polymyxa with valine strongly stimulates the production of pyrazine metabolites, particularly 2,5-diisopropylpyrazine. oup.comscispace.comnih.gov This supplementation not only boosts the yield of the target compound but can also inhibit the formation of other pyrazine metabolites, thereby simplifying purification. oup.com The addition of specific amino acids has been shown to increase the synthesis of branched alkyl-substituted pyrazines in other bacteria as well, likely due to the excess assimilation of these precursors during growth. researchgate.net This strategy of precursor feeding is a well-established method to direct metabolic flux towards the desired pyrazine product.

Table 1: Effect of Valine Supplementation on Pyrazine Production by Paenibacillus polymyxa

Condition Dominant Pyrazine Produced Observation Reference
Standard Tryptone Soya Broth Complex mixture of pyrazines Biosynthesis correlated with growth. oup.com

Investigation of Fungal Production Systems

While bacteria like Paenibacillus and Bacillus are prominent pyrazine producers, certain fungi also possess the capability to synthesize these aromatic compounds. nih.govup.ac.za Species from the genera Aspergillus and Penicillium are known to produce pyrazines, often during the fermentation of food products. up.ac.zaup.ac.za For example, Aspergillus oryzae is used in the production of traditional fermented foods and can produce various metabolites, including pyrazines. mdpi.comresearchgate.net Studies have shown that solid-state fermentation using A. oryzae on agricultural byproducts can lead to the formation of pyrazines. mdpi.com Furthermore, screening of various mycelial fungi has revealed that a significant percentage can produce pyrazine-related flavors, with some Penicillium species producing methoxypyrazines. up.ac.za Although fungal production of this compound is not as well-documented as bacterial production, the metabolic diversity of fungi presents a promising avenue for exploring alternative production systems. up.ac.zaup.ac.za

Table 2: List of Compounds

Compound Name
2,3,5,6-tetramethylpyrazine
2,3,5-trimethylpyrazine
2,5-diisopropylpyrazine
2,6-diisopropylpyrazine
2-hydroxy-3-isobutylpyrazine
This compound
2-methoxy-3-isobutylpyrazine
Leucine

Advanced Analytical Methodologies for Detection and Characterization of 2 Isopropyl 5 Isobutylpyrazine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating specific volatile and semi-volatile compounds from complex mixtures. For pyrazines, gas chromatography is the predominant technique due to their volatility.

Gas chromatography (GC) is a fundamental technique for separating volatile compounds like 2-Isopropyl-5-isobutylpyrazine. The separation is achieved by partitioning the analyte between a gaseous mobile phase, typically an inert gas like helium, and a stationary phase within a long, thin capillary column. oup.com The choice of the stationary phase is critical for effective separation.

In the analysis of pyrazine (B50134) metabolites, including isomers like this compound, capillary columns are standard. oup.com For instance, a DP 5 SIL low bleed MS capillary column (60 m × 0.25 mm internal diameter; 1 µm film thickness) has been successfully used. oup.com The analysis often involves a temperature program, where the column temperature is gradually increased to elute compounds with different boiling points. A typical program might start at 100°C and ramp up to 280°C. oup.comoup.com

The most common detector coupled with GC for pyrazine analysis is the mass spectrometer (MS), a combination known as GC-MS. oup.comoup.com The MS detector not only quantifies the compound but also provides structural information based on its mass fragmentation pattern, making it a powerful tool for identification. oup.com Other detectors, such as the flame ionization detector (FID), nitrogen-phosphorus detector (NPD), and flame photometric detector (FPD), can also be used, offering varying levels of selectivity and sensitivity for nitrogen-containing compounds. labcompare.com

ParameterDescriptionReference
Column TypeDP 5 SIL low bleed MS capillary column oup.com
Column Dimensions60 m length x 0.25 mm I.D. x 1 µm film thickness oup.com
Carrier GasHelium oup.comoup.com
Temperature ProgramHold at 100°C for 2 min, then ramp at 3°C/min to 280°C, hold for 2 min oup.comoup.com
DetectorMass Selective Detector (MSD) oup.comoup.com

For exceptionally complex samples where single-column GC cannot provide adequate separation of isomers or co-eluting compounds, multidimensional gas chromatography (MDGC) offers enhanced resolving power. researchgate.netchimia.ch The most advanced form of this technique is comprehensive two-dimensional gas chromatography (GCxGC). researchgate.netmdpi.com

In a GCxGC system, the entire sample is subjected to separation on two different columns connected in series. labcompare.commonash.edu These columns typically have different stationary phase polarities (e.g., a non-polar column followed by a polar column) to achieve an orthogonal separation mechanism. mdpi.commdpi.com A modulator, which is the core component of a GCxGC system, traps small, sequential fractions of the effluent from the first column (¹D) and then rapidly re-injects them onto the second, shorter column (²D) for a very fast separation. labcompare.comchimia.ch This process results in a significant increase in peak capacity, improved resolution, and enhanced sensitivity, allowing for the separation of compounds that would otherwise overlap in a one-dimensional analysis. researchgate.net This is particularly useful for distinguishing between structurally similar pyrazine isomers. mdpi.com Detection in GCxGC systems often requires fast-scanning detectors, such as time-of-flight mass spectrometers (TOF-MS), to adequately capture the very narrow peaks eluting from the second dimension. chimia.ch

Spectrometric Approaches for Structural Elucidation and Identification

While chromatography separates compounds, spectrometry provides the detailed structural information necessary for their unambiguous identification.

Mass spectrometry (MS), particularly when coupled with GC, is the definitive method for identifying this compound. In electron impact (EI) ionization, the molecule fragments in a predictable manner, creating a unique mass spectrum that serves as a chemical fingerprint. oup.com For this compound, the molecular ion (M⁺) appears at a mass-to-charge ratio (m/z) of 178. oup.com A key diagnostic feature in its mass spectrum is a pronounced ion at m/z 136. oup.com This fragment results from a characteristic rearrangement and subsequent loss of a propylene (B89431) molecule (C₃H₆, 42 Da) from the isobutyl side chain, a common fragmentation pathway for isobutyl-substituted pyrazines. oup.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound with high confidence. oup.comoup.com For example, HRMS can distinguish this compound from other compounds that have the same nominal mass but a different elemental formula.

Tandem Mass Spectrometry (MS/MS) offers an additional layer of structural confirmation. oup.comnih.gov In this technique, a specific ion (e.g., the molecular ion at m/z 178) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. oup.comoup.com This process helps to elucidate the structure by showing how specific parts of the molecule are connected.

m/z (Mass-to-Charge Ratio)InterpretationReference
178Molecular Ion [M]⁺ oup.com
136Fragment ion resulting from loss of C₃H₆ (propylene) from the isobutyl group. This is a characteristic fragmentation. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the absolute structural elucidation of organic molecules. While MS provides information about mass and fragmentation, NMR provides a detailed map of the carbon and hydrogen skeleton of the molecule. oup.comoup.com For pyrazines, both proton (¹H) and carbon-13 (¹³C) NMR are used. oup.comoup.com

Although specific NMR data for this compound is not detailed in the referenced literature, the analysis of the closely related compound 2,5-diisopropylpyrazine (B1313309) provides a clear example of the methodology. oup.com

¹H NMR: The spectrum would show characteristic signals for the different types of protons. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent CH₃ protons. oup.com The isobutyl group would show a doublet for the CH₂ protons, a multiplet for the CH proton, and a doublet for the six CH₃ protons. The protons on the pyrazine ring itself would appear as singlets in the aromatic region of the spectrum (typically δ 8.0-8.5 ppm). oup.com

¹³C NMR: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. masterorganicchemistry.com The chemical shifts of these peaks are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic). The carbons of the isopropyl and isobutyl groups would appear in the aliphatic region (δ 20-40 ppm), while the carbons of the pyrazine ring would appear at lower field (δ 140-160 ppm). oup.com

Combining the information from ¹H and ¹³C NMR, along with 2D NMR experiments like HETCOR, allows for the unambiguous assignment of all atoms in the structure, confirming the connectivity and substitution pattern. researchgate.net

Membrane Inlet Mass Spectrometry (MIMS) is a technique used for the real-time monitoring of volatile compounds directly from a liquid or gas phase with minimal sample preparation. oup.comresearchgate.net It utilizes a semi-permeable membrane (often silicone) that separates the sample from the high vacuum of the mass spectrometer. oup.comfrontiersin.org Volatile analytes like this compound diffuse through the membrane and are ionized and detected by the mass spectrometer. oup.comoup.com

The primary advantage of MIMS is its speed and ability to analyze samples directly, making it suitable for monitoring fermentation processes or other dynamic systems where pyrazine concentrations may change over time. oup.com However, MIMS does not involve a chromatographic separation step. oup.comoup.com Therefore, if a sample contains a complex mixture of volatile compounds, the resulting mass spectrum will be a composite of all the analytes, which can be difficult to interpret. oup.com For this reason, MIMS is often used as a screening tool, with techniques like GC-MS required for the definitive identification and quantification of individual components in a complex mixture. oup.comoup.com

Bioanalytical Assays for Functional Characterization

Advanced bioanalytical assays are crucial for elucidating the functional role of volatile compounds like this compound. These methods bridge the gap between chemical identification and biological perception, offering insights into how these molecules are detected and perceived by living organisms.

Electroantennographic Detection (EAD)

Electroantennographic Detection (EAD) is a powerful bioanalytical technique that measures the electrical response of an insect's antenna to specific volatile compounds. It is a highly sensitive method used to identify which specific odorants in a complex mixture are biologically active, meaning they can be detected by an organism's olfactory receptors. The technique couples a gas chromatograph (GC) with an electroantennogram (EAG), where the separated compounds from the GC are simultaneously directed to a standard detector and an insect antenna preparation.

The process involves mounting a severed insect antenna onto microelectrodes that measure the change in electrical potential upon exposure to an odorant. mdpi.com When an antennally-active compound elutes from the GC column and passes over the antenna, it triggers a depolarization of the olfactory receptor neurons, resulting in a measurable electrical signal (a peak) on the electroantennogram. This response indicates that the insect's antenna has receptors for that specific compound.

In the context of pyrazines, EAD has been instrumental in identifying biologically relevant compounds in various matrices. For instance, coupled gas chromatography–electroantennographic detection (GC/EAD) has been used to isolate antennally active components from sources like coffee berries. researchgate.net Research has shown that insect antennae can exhibit significant, dose-dependent responses to various pyrazine derivatives. mdpi.com

Specifically concerning this compound, it has been identified as a volatile chemical from bacterial cultures that can elicit electrophysiological responses. In one study analyzing the volatile profiles of bacteria associated with mosquito oviposition sites, a compound identified as isopropyl-isobutylpyrazine was detected in the headspace of bacterial solution L6. gre.ac.uk Subsequent GC-EAG analysis demonstrated that chemicals produced by these bacteria could generate strong electrophysiological responses in insect antennae. gre.ac.uk This highlights the utility of EAD in pinpointing specific pyrazines, including this compound, as compounds of interest for insect behavior studies.

Table 1: EAD/EAG General Methodology

Step Description Reference
1. Antenna Preparation A cold-anesthetized insect's antenna is excised. The last few segments may be removed. mdpi.com
2. Mounting The antenna is fixed to a forked microelectrode holder using a conductive gel. mdpi.com
3. GC Effluent Splitting The effluent from the gas chromatography column is split, with one part going to the standard GC detector (e.g., FID or MS) and the other to the antenna preparation. uga.edu
4. Signal Detection As volatile compounds elute and pass over the antenna, any compound that binds to olfactory receptors generates a voltage change, which is amplified and recorded. mdpi.com

| 5. Data Correlation | The EAD signals (peaks) are aligned with the peaks from the GC detector to identify the specific compounds that elicited an antennal response. | pfigueiredo.org |

Synthetic Approaches and Derivatization Strategies for 2 Isopropyl 5 Isobutylpyrazine

Established and Novel Chemical Synthesis Pathways for Alkylpyrazines

The construction of the pyrazine (B50134) core typically involves the formation of a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. nbu.ac.in A variety of synthetic methods have been developed, from traditional multi-step procedures to more efficient one-pot syntheses. tandfonline.com

The most direct and classical route for preparing pyrazines is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. tandfonline.com This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently aromatized to yield the final pyrazine product. tandfonline.comslideshare.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazines by varying the substituents on both the dicarbonyl and diamine precursors. researchgate.net

Several catalytic systems and reaction conditions have been developed to improve the efficiency and environmental footprint of this condensation. For instance, a greener approach utilizes potassium tert-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature, avoiding the need for expensive catalysts or high temperatures. tandfonline.com Another novel method employs onion extract as a natural acid catalyst for the condensation and subsequent aromatization, offering a simple, cost-effective, and environmentally benign pathway. ajgreenchem.com

Catalyst/ReagentPrecursorsKey FeaturesReference
Potassium tert-butoxide (t-BuOK)1,2-diketones and 1,2-diaminesHigh-yielding, one-pot synthesis at room temperature in aqueous methanol. tandfonline.com
Onion Extract1,2-diketones and 1,2-diaminesGreen protocol using a natural, reusable acid catalyst. ajgreenchem.com
Manganese Pincer Complexesβ-amino alcoholsAcceptorless dehydrogenative coupling to form symmetrical pyrazines. nih.gov
None (Self-condensation)α-amino ketonesThe Gutknecht process involves self-condensation followed by dehydrogenation. nbu.ac.in

The conversion of the dihydropyrazine intermediate, formed during the initial condensation, into the stable aromatic pyrazine ring is a critical step. researchgate.net This aromatization can proceed through two primary mechanisms: oxidation or elimination.

Oxidation: This pathway involves the removal of two hydrogen atoms from the dihydropyrazine ring. researchgate.net This can be achieved using various oxidizing agents. In some procedures, atmospheric oxygen is sufficient, particularly at elevated temperatures. tandfonline.com Other methods employ specific catalysts or reagents like manganese dioxide (MnO2) or palladium catalysts to facilitate the dehydrogenation of the intermediate. ajgreenchem.comnih.gov For example, the dehydrogenation of piperazines, which are fully saturated pyrazine rings, can yield pyrazines in the presence of a palladium catalyst. ajgreenchem.com

Elimination: Aromatization can also occur via the elimination of a functional group from a side chain of the dihydropyrazine intermediate. researchgate.net A common example is the elimination of a hydroxy group, which results in the formation of a double bond and the concurrent aromatization of the pyrazine ring. researchgate.net This pathway is particularly relevant in syntheses starting from precursors like β-amino alcohols, where the condensation-cyclization leads to a dihydropyrazine derivative poised for dehydration. nih.gov

Rational Design and Synthesis of 2-Isopropyl-5-isobutylpyrazine Derivatives

The rational design of synthetic routes allows for the creation of specific derivatives of this compound, which can be used as intermediates for more complex molecules or to study structure-activity relationships. A notable example involves the synthesis of chloro, hydroxy, and N-oxide derivatives. jst.go.jpresearchgate.net

One established pathway begins with the cyclic dipeptide DL-valyl-leucyl anhydride. jst.go.jpresearchgate.net Treating this precursor with phosphoryl chloride (POCl₃) leads to the formation of mono- and di-chlorinated isopropyl-isobutylpyrazines. jst.go.jpresearchgate.net These chlorinated pyrazines are versatile synthetic intermediates. jst.go.jp

For instance, 2-chloro-3-isobutyl-6-isopropylpyrazine can be used as a starting material to prepare biologically relevant fungal metabolites, such as deoxymutaaspergillic acid and 2-hydroxy-3-isobutyl-6-isopropylpyrazine 1-oxide. jst.go.jp Furthermore, the mono-chloropyrazine intermediates can be oxidized to form 2-isobutyl-5-isopropylpyrazine 1-oxide and 4-oxide via corresponding hydrazino compounds. jst.go.jpresearchgate.net This strategic approach highlights how a common precursor can be manipulated to yield a variety of targeted derivatives.

Starting MaterialKey ReagentSynthesized DerivativeReference
DL-Valyl-leucyl anhydridePhosphoryl chloride (POCl₃)Mono- and di-chloro-isopropyl-isobutylpyrazines jst.go.jpresearchgate.net
2-Chloro-3-isobutyl-6-isopropylpyrazine(Not specified)Deoxymutaaspergillic acid jst.go.jp
2-Chloro-3-isobutyl-6-isopropylpyrazine(Not specified)2-Hydroxy-3-isobutyl-6-isopropylpyrazine 1-oxide jst.go.jp
Mono-chloropyrazinesOxidizing agents2-Isobutyl-5-isopropylpyrazine 1- and 4-oxides jst.go.jpresearchgate.net

Isotope Labeling Synthesis for Biosynthetic Studies

Isotope labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products like alkylpyrazines. By introducing isotopically labeled precursors into a biological system, researchers can trace the atoms as they are incorporated into the final molecule, revealing the metabolic origins of its different parts. researchgate.netresearchgate.net

While direct studies on this compound are limited, research on structurally similar compounds provides significant insight. For the biosynthesis of 2,5-diisopropylpyrazine (B1313309) in myxobacteria, feeding experiments with [²H₈]valine and [¹⁵N]valine demonstrated that the amino acid valine is the direct precursor for the pyrazine. researchgate.net These studies contradicted a pathway involving cyclic dipeptides and instead suggested a route where valine is first reduced to valinaldehyde, which then dimerizes and oxidizes to form the pyrazine ring. researchgate.net

Similarly, the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP), which shares the isobutyl side chain, was investigated in bell peppers using stable isotope-labeled precursors. researchgate.net Feeding experiments with labeled L-leucine, glycine (B1666218), and glyoxylic acid confirmed their roles in the formation of IBMP. researchgate.net The synthesis of the necessary labeled compounds, such as deuterated 2-methoxy-3-isobutylpyrazine, is a prerequisite for these studies and has been achieved through methods like the condensation of glyoxal (B1671930) with an α-amino acid amide, followed by methylation. researchgate.net

Labeled PrecursorOrganism/System StudiedTarget Pyrazine InvestigatedReference
[²H₈]ValineMyxobacteria2,5-Diisopropylpyrazine researchgate.net
[¹⁵N]ValineMyxobacteria2,5-Diisopropylpyrazine researchgate.net
Labeled L-leucineBell Pepper (Capsicum annuum)3-Isobutyl-2-methoxypyrazine (IBMP) researchgate.net
Labeled GlycineBell Pepper (Capsicum annuum)3-Isobutyl-2-methoxypyrazine (IBMP) researchgate.net
Labeled Glyoxylic acidBell Pepper (Capsicum annuum)3-Isobutyl-2-methoxypyrazine (IBMP) researchgate.net
Labeled L-threonine and Sodium acetateBacillus subtilisVarious alkylpyrazines mdpi.comsemanticscholar.org

Future Research Trajectories and Academic Challenges for 2 Isopropyl 5 Isobutylpyrazine

Elucidation of Undiscovered Biosynthetic Genes and Enzyme Mechanisms

A significant knowledge gap exists regarding the precise biosynthetic pathways leading to the formation of 2-isopropyl-5-isobutylpyrazine in various organisms. While it is generally accepted that many alkylpyrazines are formed through the condensation of amino acids, the specific genes and enzymes catalyzing these reactions for this particular isomer are largely uncharacterized. oup.comnih.govmdpi.com

Future research must focus on identifying and characterizing the genetic and enzymatic machinery responsible for its synthesis. For instance, studies on microorganisms like Paenibacillus polymyxa have identified a complex mixture of alkyl-substituted pyrazines, including isomers of isopropyl-isobutyl-pyrazine, suggesting a sophisticated enzymatic apparatus. oup.com The biosynthesis is often correlated with microbial growth and can be influenced by the availability of precursor amino acids like valine and leucine (B10760876). oup.commdpi.com

A proposed biosynthetic pathway for some pyrazines involves the initial condensation of two amino acids to form a cyclic dipeptide, which is then further modified. mdpi.com However, an alternative "amino acid amidation pathway" has also been suggested. mdpi.com Distinguishing between these potential pathways and identifying the key enzymes, such as synthases, dehydrogenases, and methyltransferases, will be a primary challenge.

Key Research Questions:

What are the specific genes encoding the enzymes responsible for the condensation of precursor amino acids in the biosynthesis of this compound?

What are the structures and catalytic mechanisms of these enzymes?

How is the expression of these biosynthetic genes regulated in different organisms and under various environmental conditions?

Table 1: Investigated Microorganisms and their Potential Role in Pyrazine (B50134) Biosynthesis

MicroorganismObserved PyrazinesPotential PrecursorsReference
Paenibacillus polymyxaComplex mixture of methyl-branched alkyl-substituted pyrazines, including isopropyl-isobutyl-substituted isomersValine oup.com
Bacillus subtilisVarious alkylpyrazines such as methyl-, dimethyl-, and trimethylpyrazinesL-threonine, acetoin nih.govmdpi.com
Corynebacterium glutamicumVariety of pyrazines, including trimethylpyrazine and tetramethylpyrazineNot specified tugraz.at

Interspecies Chemical Communication Research Involving this compound

Pyrazines are increasingly recognized as crucial semiochemicals in the chemical communication systems of insects and other organisms. doaj.orgadv-bio.com They can function as alarm pheromones, aposematic (warning) signals, and aggregation cues. doaj.orgadv-bio.comcapes.gov.br For example, 2-isobutyl-3-methoxypyrazine (B1223183), a structurally related compound, has been identified as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica. mdpi.comcsic.es

The potential role of this compound in interspecies chemical communication is a compelling area for future investigation. Research should aim to determine if this compound is utilized by insects, microorganisms, or plants as a signaling molecule. This involves identifying the species that produce and respond to this pyrazine and elucidating the behavioral or physiological effects it elicits.

Challenges in this area include the often-minute quantities of semiochemicals produced, requiring highly sensitive analytical techniques for their detection and identification from natural sources. Furthermore, demonstrating a definitive behavioral response to a specific compound in a complex ecological context can be intricate.

Table 2: Examples of Pyrazines in Insect Chemical Communication

Pyrazine CompoundInsect SpeciesFunctionReference
2-isobutyl-3-methoxypyrazineLabidostomis lusitanicaMale-released aggregation cue mdpi.comcsic.es
2-isopropyl-3-methoxypyrazine (B1215460)Various aposematic insectsWarning signal capes.gov.br
Various alkylpyrazinesPonerine antsAlarm pheromones tugraz.at

Development of Novel Bioproduction Systems for Sustainable Yields

The demand for natural flavor and fragrance compounds, including pyrazines, is on the rise. elsevierpure.comresearchgate.netsemanticscholar.orgtuwien.ac.at Biotechnological production through microbial fermentation offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources, which are often inefficient. elsevierpure.comresearchgate.netsemanticscholar.org Microorganisms such as Bacillus subtilis and Corynebacterium glutamicum have been identified as producers of various alkylpyrazines. nih.govtugraz.at

Future research should focus on developing novel bioproduction systems specifically for this compound. This will involve screening for and isolating high-yielding microbial strains, optimizing fermentation conditions (e.g., pH, temperature, aeration, and substrate feeding), and potentially employing metabolic engineering strategies to enhance precursor supply and redirect metabolic fluxes towards the desired product. researchgate.net

A significant challenge lies in the complexity of the product mixtures often generated during fermentation, which can include a variety of pyrazine isomers and other byproducts. researchgate.net Developing cost-effective downstream processing and purification methods will be crucial for the commercial viability of such bioproduction systems.

Advanced Analytical Method Development for Trace Detection and Isomer Differentiation

The accurate detection and quantification of this compound, especially at trace levels in complex matrices such as food and beverages, presents an ongoing analytical challenge. acs.orgmdpi.com The differentiation of various pyrazine isomers, which often exhibit similar mass spectra, is a particular hurdle. researchgate.net

Future research in analytical methodology should focus on developing more sensitive, selective, and rapid techniques. Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) is a commonly used method. google.com However, emerging techniques like hyperpolarized nuclear magnetic resonance (NMR) spectroscopy show promise for the highly selective detection of pyrazines without extensive sample pretreatment. acs.org

The development of novel chromatographic columns with higher resolving power for pyrazine isomers and the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) with tailored fragmentation methods, could significantly improve isomer differentiation. The creation of comprehensive spectral libraries and retention index databases for a wide range of pyrazine isomers is also essential.

Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological or sensory function. nih.govuni-bonn.deresearchgate.net For this compound, these approaches can provide valuable insights into its interaction with olfactory receptors and its resulting odor perception.

Future research should employ quantitative structure-activity relationship (QSAR) studies to model and predict the odor characteristics of this and related pyrazines. nih.gov Molecular docking simulations can be used to investigate the binding of this compound to specific odorant binding proteins and olfactory receptors, helping to elucidate the molecular basis of its recognition. chemcom.be

A key challenge is the limited availability of experimentally determined three-dimensional structures of relevant olfactory receptors. As more receptor structures become available through techniques like cryo-electron microscopy, the accuracy and predictive power of molecular modeling studies will increase significantly. These computational approaches can guide the synthesis of novel pyrazine derivatives with tailored sensory properties.

Q & A

Q. What are the recommended synthetic routes for 2-isopropyl-5-isobutylpyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between α-diketones and amines, with modifications to substituents. For example, alkylation of pyrazine precursors using isopropyl and isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Evidence from pyrazine derivative synthesis suggests optimizing temperature (80–120°C) and catalyst choice (e.g., Pd/C for hydrogenation) to improve yields . Purity can be enhanced via vacuum distillation or recrystallization using ethanol/water mixtures .

Q. How can researchers reliably identify this compound using spectroscopic methods?

  • Methodological Answer :
  • GC-MS : Use a polar column (e.g., DB-WAX) for separation, with electron ionization (EI) to detect molecular ions (expected m/z ≈ 180–190). Fragmentation patterns should show peaks corresponding to isopropyl (m/z 43) and isobutyl (m/z 57) groups .
  • NMR : ¹H NMR in CDCl₃ should display pyrazine ring protons as doublets (δ 8.3–8.5 ppm), with isopropyl methine (δ 2.9–3.1 ppm, septet) and isobutyl methyl groups (δ 0.9–1.1 ppm, doublet) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a vapor respirator if handling powdered forms due to inhalation risks .
  • Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Install emergency showers and eye-wash stations .
  • Waste Disposal : Neutralize residues with dilute HCl before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities or isomerization. Strategies include:
  • 2D NMR (COSY, HSQC) : Confirm proton-proton coupling and carbon-proton correlations to distinguish between positional isomers .
  • High-Resolution MS (HRMS) : Verify the exact mass (e.g., C₁₁H₁₈N₂: calc. 178.1469) to rule out adducts or contaminants .
  • Comparative Analysis : Cross-reference with NIST Chemistry WebBook or CRC Handbook databases for validated spectra .

Q. What strategies optimize the regioselectivity of isobutyl and isopropyl group attachment in pyrazine derivatives?

  • Methodological Answer :
  • Directed Metalation : Use lithiation (e.g., LDA at −78°C) to deprotonate specific pyrazine positions before introducing electrophiles (e.g., isobutyl bromide) .
  • Catalytic Methods : Pd-mediated coupling (e.g., Suzuki-Miyaura) with boronic esters can enhance selectivity. Solvent polarity (e.g., THF vs. DMSO) and temperature gradients (room temp to 60°C) are critical for minimizing side products .

Q. How do structural modifications of this compound impact its bioactivity in antimicrobial assays?

  • Methodological Answer :
  • SAR Studies : Replace isobutyl/isopropyl groups with bulkier substituents (e.g., tert-butyl) to test steric effects on microbial membrane disruption. Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
  • Computational Modeling : Perform DFT calculations to correlate electron density at the pyrazine ring with antibacterial potency. Validate via in vitro assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) for this compound?

  • Methodological Answer :
  • Source Evaluation : Prioritize peer-reviewed studies (e.g., NIST, CRC Handbook) over commercial reports. For example, NIST lists a boiling point of ~250°C, whereas market databases may cite lower values due to impurities .
  • Experimental Replication : Purify the compound via fractional distillation and measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points) .

Experimental Design

Q. What in vitro models are suitable for evaluating the olfactory properties of this compound?

  • Methodological Answer :
  • Gas Chromatography-Olfactometry (GC-O) : Pair GC with human sensory panels to identify odor-active regions. Use sniffing ports and intensity scales (0–5) to quantify earthy/pungent notes .
  • Receptor Binding Assays : Express human olfactory receptors (e.g., OR5AN1) in HEK cells and measure cAMP responses to the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.